molecular formula C15H11BrCl2N2O4S B1680031 2H-1,2,4-Benzothiadiazine-1-dioxide-3-carboxylate acid CAS No. 154106-92-0

2H-1,2,4-Benzothiadiazine-1-dioxide-3-carboxylate acid

Cat. No. B1680031
M. Wt: 466.1 g/mol
InChI Key: HNXXFIJGNAGRFN-UHFFFAOYSA-N
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Description

The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of significant research due to its various pharmacological activities . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .


Synthesis Analysis

A new series of 2H-1,2,4-benzothiadiazine-1,1-dioxide-3-carboxylic acids were synthesized by Jimonet et al . Most of the compounds established exceptional binding affinities at the glycine binding site of the NMDA receptor–channel complex . Esters and amides of 2H-1,2,4-benzothiadiazine-3-carboxylic acid 1,1-dioxide were synthesized from 2-sulfamoyloxanilic acid esters .


Molecular Structure Analysis

There are four kinds of parent thiadiazine structures, having molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom . These four thiadiazine systems can give rise to benzo derivatives .


Chemical Reactions Analysis

The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide are reported to be due to many functional groups attached to the ring . For example, a halo, the group at 7 and 8 positions of the ring gave active compounds . Meanwhile, other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives have been the subject of significant research due to their various pharmacological activities . Future research could focus on exploring new functional groups that could be attached to the ring to enhance its activity. Additionally, more research could be done to better understand the mechanism of action of these compounds and to explore their potential therapeutic applications.

properties

IUPAC Name

2-[(3-bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-3,4-dihydro-1λ6,2,4-benzothiadiazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrCl2N2O4S/c16-9-3-1-2-8(4-9)7-20-14(15(21)22)19-12-6-10(17)5-11(18)13(12)25(20,23)24/h1-6,14,19H,7H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXXFIJGNAGRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(NC3=C(S2(=O)=O)C(=CC(=C3)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrCl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934929
Record name 2-[(3-Bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,2,4-Benzothiadiazine-1-dioxide-3-carboxylate acid

CAS RN

154106-92-0
Record name Rpr 104632
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154106920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(3-Bromophenyl)methyl]-6,8-dichloro-1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,2,4-Benzothiadiazine-1-dioxide-3-carboxylate acid
Reactant of Route 2
2H-1,2,4-Benzothiadiazine-1-dioxide-3-carboxylate acid
Reactant of Route 3
2H-1,2,4-Benzothiadiazine-1-dioxide-3-carboxylate acid
Reactant of Route 4
2H-1,2,4-Benzothiadiazine-1-dioxide-3-carboxylate acid
Reactant of Route 5
2H-1,2,4-Benzothiadiazine-1-dioxide-3-carboxylate acid
Reactant of Route 6
2H-1,2,4-Benzothiadiazine-1-dioxide-3-carboxylate acid

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